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Compound of Interest

Compound Name: MSI-1701

Cat. No.: B560553

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel HER2-targeting antibody-drug
conjugate (ADC) BB-1701 against current standard-of-care therapies for HER2-expressing
cancers. The analysis is supported by preclinical and clinical data to inform research and drug
development professionals.

Introduction to BB-1701

BB-1701 is an investigational ADC composed of the humanized anti-HER2 monoclonal
antibody, trastuzumab, conjugated to the cytotoxic payload eribulin, a microtubule dynamics
inhibitor.[1] The two are linked via a cathepsin B-cleavable valine-citrulline linker.[1] A key
feature of BB-1701 is its potent bystander effect, enabling it to eliminate neighboring HER2-low
or HER2-negative tumor cells, and its capacity to induce immunogenic cell death (ICD), which
may stimulate an anti-tumor immune response.[2][3] Preclinical studies have demonstrated its
activity in HER2-low and ADC-resistant cancer models.[2][3][4] BB-1701 is currently being
evaluated in clinical trials for patients with locally advanced or metastatic HER2-expressing
solid tumors, including breast and gastric cancers.[2][5]

Current Standard-of-Care HER2 Therapies

The therapeutic landscape for HER2-positive cancers has evolved significantly with several
classes of approved agents:
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» Monoclonal Antibodies: Trastuzumab and pertuzumab are foundational therapies that bind to
the HER2 receptor, inhibiting its signaling and mediating antibody-dependent cell-mediated
cytotoxicity (ADCC).

e Antibody-Drug Conjugates (ADCs): Ado-trastuzumab emtansine (T-DM1) and fam-
trastuzumab deruxtecan (T-DXd) combine the targeting ability of trastuzumab with potent
cytotoxic payloads.

o Tyrosine Kinase Inhibitors (TKIs): Lapatinib, neratinib, and tucatinib are small molecules that
inhibit the intracellular kinase domain of HER2.

Comparative Performance Data

The following tables summarize the performance of BB-1701 and standard-of-care therapies in
relevant clinical settings.

Table 1: Performance in HER2-Positive Metastatic Breast
Cancer
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Table 2: Performance in HER2-Low Metastatic Breast
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Table 3: Performance in HER2-Positive
Gastric/Gastroesophageal Junction Cancer
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Experimental Protocols
BB-1701 Clinical Trials (Phase I/ll)

o Study Design: Open-label, multicenter, dose-escalation and cohort expansion studies.[4][5]

[12]

o Patient Population: Patients with locally advanced or metastatic HER2-expressing solid

tumors who have progressed on or are intolerant to standard therapies. HER2 status
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(positive or low) is confirmed by central laboratory testing (IHC and/or ISH).[5][10][12]

o Treatment Regimen: BB-1701 administered as an intravenous infusion every 3 weeks at
various dose levels (e.g., 1.0, 1.2, 1.4, 1.6 mg/kg).[5]

» Efficacy Assessment: Tumor response is evaluated every 6 weeks according to RECIST v1.1
criteria.[12]

o Safety Assessment: Adverse events are monitored and graded according to NCI CTCAE.
CLEOPATRA Trial (Pertuzumab)
o Study Design: Randomized, double-blind, placebo-controlled, phase Il trial.[16]

o Patient Population: Patients with HER2-positive metastatic breast cancer who had not
received prior chemotherapy or biological treatment for their metastatic disease.[14]

o Treatment Regimen: Intravenous pertuzumab (840 mg loading dose, then 420 mg) or
placebo, plus trastuzumab (8 mg/kg loading dose, then 6 mg/kg), and docetaxel (75 mg/m?2)
administered every 3 weeks.[16]

o Efficacy Assessment: Primary endpoint was progression-free survival, assessed by an
independent review committee. Overall survival was a key secondary endpoint.

HER2 Status Determination: HER2 positivity was centrally confirmed.

EMILIA Trial (T-DM1)

e Study Design: Randomized, open-label, phase llI trial.[3]

» Patient Population: Patients with HER2-positive, unresectable, locally advanced or
metastatic breast cancer previously treated with trastuzumab and a taxane.[17]

o Treatment Regimen: Intravenous T-DM1 (3.6 mg/kg) every 3 weeks or oral capecitabine
(1000 mg/m2 twice daily for 14 days) plus oral lapatinib (1250 mg daily).[8]

o Efficacy Assessment: Co-primary endpoints were progression-free survival (by independent
review) and overall survival.[8]
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o HERZ2 Status Determination: HERZ2 positivity was confirmed by a central laboratory (IHC 3+
or FISH amplification).[8]

DESTINY-Breast04 Trial (T-DXd in HER2-Low)
o Study Design: Randomized, multicenter, open-label, phase Il study.[11][18]

o Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable and/or
metastatic breast cancer previously treated with 1-2 prior lines of chemotherapy in the
metastatic setting.[11]

o Treatment Regimen: Intravenous T-DXd (5.4 mg/kg) every 3 weeks or physician's choice of
chemotherapy (capecitabine, eribulin, gemcitabine, paclitaxel, or nab-paclitaxel).[11]

o Efficacy Assessment: Primary endpoint was progression-free survival in patients with
hormone receptor-positive disease, determined by blinded independent central review.[11]

» HERZ2 Status Determination: HER2-low status was centrally confirmed.[11]

ToGA Trial (Trastuzumab in Gastric Cancer)

» Study Design: Open-label, international, phase Ill, randomized controlled trial.[1][19]

Patient Population: Patients with HER2-positive advanced gastric or gastroesophageal
junction cancer.[19]

Treatment Regimen: Chemotherapy (capecitabine plus cisplatin or 5-fluorouracil plus
cisplatin) every 3 weeks for six cycles, with or without intravenous trastuzumab (8 mg/kg
loading dose, then 6 mg/kg) until disease progression.[19]

Efficacy Assessment: The primary endpoint was overall survival.[19]

HER?2 Status Determination: HER2 positivity was determined by immunohistochemistry or
fluorescence in-situ hybridization.[19]

DESTINY-GastricO1 Trial (T-DXd in Gastric Cancer)

e Study Design: Open-label, multicenter, randomized, phase Il trial.[15]
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Patient Population: Patients with HER2-positive advanced gastric or gastroesophageal

junction adenocarcinoma that had progressed after at least two previous lines of therapy

including trastuzumab.[15]

o Treatment Regimen: Intravenous T-DXd (6.4 mg/kg) every 3 weeks or physician's choice of

chemotherapy (irinotecan or paclitaxel).[15]

» Efficacy Assessment: The primary endpoint was objective response rate by independent
central review.[15]

o HERZ2 Status Determination: HER2 positivity was centrally confirmed (IHC 3+ or IHC

2+/ISH+).
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Caption: Mechanism of action of BB-1701 and trastuzumab on HER2-positive cancer cells.

Experimental Workflow for a Comparative Clinical Trial
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Caption: Generalized workflow for a randomized clinical trial comparing BB-1701 to a standard-
of-care therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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